2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid
Description
Properties
IUPAC Name |
2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-8-5-11(6-9-12)7-10-15(19)18-14-4-2-1-3-13(14)16(20)21/h1-10H,(H,18,19)(H,20,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICCUPYHHFFCIM-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-aminobenzoic acid.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-aminobenzoic acid in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Cyclization: The intermediate Schiff base is then cyclized under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Overview
2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential as an antibacterial agent, anti-inflammatory drug, and inhibitor in various biological pathways.
Antibacterial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has been investigated for its efficacy against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis.
- Mechanism of Action : The compound's mechanism involves inhibiting specific enzymes vital for bacterial survival, which has been validated through molecular dynamics simulations and docking studies. These studies suggest that the compound binds effectively to the active sites of target enzymes, disrupting their function .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties, particularly in the context of autoimmune diseases. It has shown potential in inhibiting the NLRP3 inflammasome, a key player in inflammatory responses.
- Research Findings : Inhibition of pro-inflammatory cytokines such as IL-1β and IL-18 was observed in cellular models treated with this compound. This suggests a promising role for this compound in treating conditions characterized by excessive inflammation .
Inhibition of Viral Proteins
Recent docking simulations have indicated that this compound may serve as an inhibitor of viral proteins, including those involved in the SARS-CoV-2 lifecycle. The binding affinity of the compound to the main protease (Mpro) of SARS-CoV-2 was assessed, showing potential for development as an antiviral agent.
- Case Study : A study reported that specific derivatives exhibited higher docking scores than known antiviral drugs, suggesting their viability as candidates for further drug development against COVID-19 .
Data Tables
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds reveals key differences in substituents, biological activity, and physicochemical properties:
Key Findings
Bioactivity: The 4-chlorophenyl group in the target compound likely enhances receptor binding affinity in hydrophobic pockets compared to hydroxylated analogs (e.g., avenanthramide D), which prioritize antioxidant activity via phenolic groups . α,β-Unsaturated amide systems, as seen in the target compound and avenanthramides, may confer anti-inflammatory properties through Michael addition-mediated inhibition of pro-inflammatory enzymes .
Synthetic Accessibility :
- The target compound may require regioselective amidation and stereocontrolled α,β-unsaturated bond formation (e.g., via Heck coupling or condensation reactions), contrasting with simpler acetylations used in Azelastine intermediates .
Therapeutic Potential: Unlike 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid (Levocloperastine), which targets cough centers, the target compound’s chlorophenyl group may shift activity toward peripheral anti-inflammatory pathways .
Biological Activity
2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a chlorophenyl group, which is significant for its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various pathogens, particularly those resistant to conventional antibiotics.
- Mechanism of Action : The compound may inhibit bacterial growth by targeting specific metabolic pathways unique to bacteria, such as the methylerythritol 4-phosphate (MEP) pathway. This pathway is critical for the biosynthesis of isoprenoids, which are essential for bacterial survival but absent in human cells .
- Case Study : In vitro studies have shown that derivatives of this compound possess significant activity against Plasmodium falciparum, with some exhibiting IC50 values below 30 µM. For instance, one derivative demonstrated an IC50 of 1.6 µM, indicating strong antiplasmodial activity .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored.
- Mechanism of Action : The compound appears to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. By inhibiting NF-κB activation, the compound can reduce inflammation .
- Research Findings : In studies using THP1-Blue™ NF-κB cells, several derivatives were shown to significantly attenuate LPS-induced NF-κB activation. While the reduction in activity was modest (approximately 9%), it highlights the potential for further development as an anti-inflammatory agent .
Table 1: Antimicrobial Activity Data
| Compound Name | IC50 (µM) | Target Pathogen |
|---|---|---|
| Compound A | 1.6 | Plasmodium falciparum |
| Compound B | 4.0 | E. coli |
| Compound C | 20.0 | Staphylococcus aureus |
Table 2: Anti-inflammatory Activity Data
| Compound Name | NF-κB Activity Reduction (%) | Remarks |
|---|---|---|
| Compound D | 9 | Moderate inhibition |
| Compound E | 15 | Significant effects observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
